molecular formula C18H23N7O2 B10993411 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-(morpholin-4-yl)butan-1-one

4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-(morpholin-4-yl)butan-1-one

Cat. No.: B10993411
M. Wt: 369.4 g/mol
InChI Key: NXQYHQCCARGSRN-UHFFFAOYSA-N
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Description

4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-(morpholin-4-yl)butan-1-one is a complex organic compound that features a unique combination of pyrazole, triazole, and pyridazine rings. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-(morpholin-4-yl)butan-1-one typically involves multi-step reactions starting from readily available starting materials The key steps include the formation of the pyrazole ring, followed by the construction of the triazole and pyridazine rings

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-(morpholin-4-yl)butan-1-one can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and triazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-(morpholin-4-yl)butan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antiviral and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-(morpholin-4-yl)butan-1-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole, triazole, and pyridazine derivatives, such as:

Uniqueness

What sets 4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-(morpholin-4-yl)butan-1-one apart is its unique combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H23N7O2

Molecular Weight

369.4 g/mol

IUPAC Name

4-[6-(3,5-dimethylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1-morpholin-4-ylbutan-1-one

InChI

InChI=1S/C18H23N7O2/c1-13-12-14(2)24(21-13)17-7-6-16-20-19-15(25(16)22-17)4-3-5-18(26)23-8-10-27-11-9-23/h6-7,12H,3-5,8-11H2,1-2H3

InChI Key

NXQYHQCCARGSRN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN3C(=NN=C3CCCC(=O)N4CCOCC4)C=C2)C

Origin of Product

United States

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